

An In-depth Technical Guide to the Chemical Identifiers of Widdrol

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Compound of Interest

Compound Name: *Widdrol*

Cat. No.: *B1201782*

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For researchers, scientists, and professionals engaged in drug development and natural product chemistry, precise identification of chemical compounds is paramount. **Widdrol**, a naturally occurring sesquiterpenoid alcohol, has garnered interest for its potential biological activities. This guide provides a comprehensive overview of its key chemical identifiers.

Core Chemical Data

Unambiguous identification of a chemical substance is crucial for scientific communication, data retrieval, and regulatory compliance. This is achieved through a variety of standardized identifiers, each serving a specific purpose.

Identifier	Value	Description
CAS Number	6892-80-4 [1] [2] [3] [4]	The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It provides an unambiguous way to identify a compound, as a single substance can have many different systematic, generic, or trivial names.
IUPAC Name	(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[5]annulen-7-ol [2]	The International Union of Pure and Applied Chemistry (IUPAC) name is a systematic name that precisely describes the chemical structure of a compound according to established nomenclature rules.
Molecular Formula	C ₁₅ H ₂₆ O [1] [2] [4]	The molecular formula indicates the number of atoms of each element in a molecule of the compound.
Molecular Weight	222.37 g/mol [2] [4]	The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of the constituent elements.
PubChem CID	94334 [1] [2]	The PubChem Compound Identification (CID) is a unique integer used as the primary identifier for a chemical compound in the PubChem database, a public repository of information on chemical

SMILES String

C[C@@]12CCCC(C1=CC--
INVALID-LINK--(C)O)(C)C[2]

substances and their biological activities.

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings. It is widely used in cheminformatics.

InChIKey

BXGVVQADPFXGHD-
LSDHHAIUSA-N[1][2]

The International Chemical Identifier Key (InChIKey) is a hashed version of the full InChI, providing a compact and searchable chemical identifier.

Experimental Protocols

The determination of chemical identifiers for a compound like **Widdrol** involves a combination of experimental techniques and database registration.

For the determination of structure and, consequently, the IUPAC name and SMILES string, the following spectroscopic methods are typically employed:

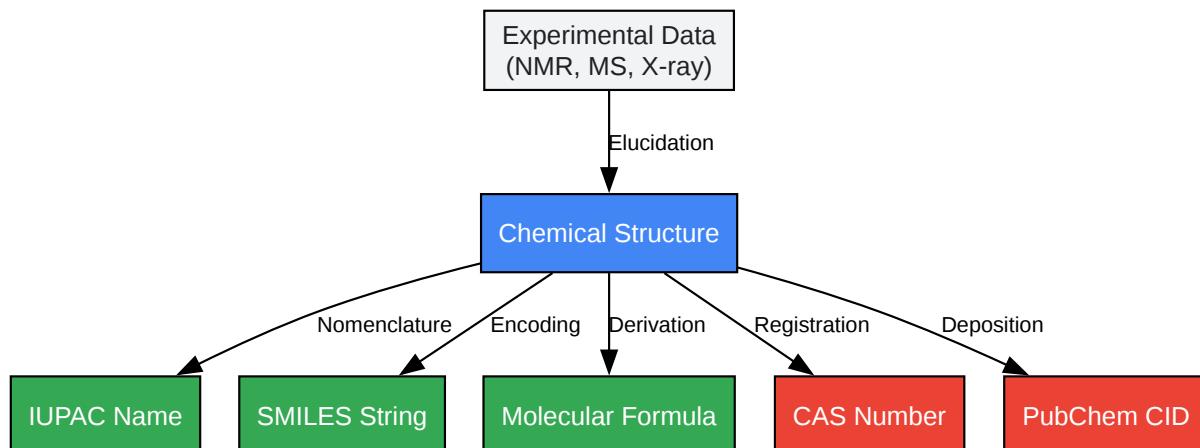
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms the molecular formula.^[6] Fragmentation patterns observed in MS/MS experiments can provide further structural information.
- X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including stereochemistry.

Registration and Assignment of Identifiers:

- CAS Number: Once a new chemical substance is reported in the scientific literature, it is registered by the Chemical Abstracts Service, which assigns a unique CAS number.
- PubChem CID: When a compound's structure and data are submitted to the PubChem database, a unique CID is assigned.

Logical Relationships in Chemical Identification

The process of identifying a chemical compound and assigning its various identifiers follows a logical progression. The experimental determination of the chemical structure is the foundational step from which other identifiers are derived.



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Caption: Workflow for the determination of chemical identifiers.

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